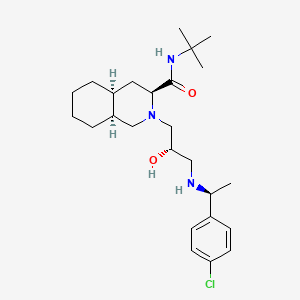
Ebov-GP-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebov-GP-IN-1 is a potent inhibitor of the Ebola virus glycoprotein (EBOV-GP), which plays a crucial role in the virus’s ability to enter host cells. This compound has shown significant promise in inhibiting the entry of the Ebola virus into cells, making it a valuable candidate for therapeutic development against Ebola virus disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-GP-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature and patents. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ebov-GP-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with potentially different biological activities .
Scientific Research Applications
Ebov-GP-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of Ebola virus inhibitors.
Biology: Employed in research to understand the mechanisms of Ebola virus entry into host cells and to develop new antiviral strategies.
Medicine: Investigated as a potential therapeutic agent for the treatment of Ebola virus disease.
Mechanism of Action
Ebov-GP-IN-1 exerts its effects by binding to the Ebola virus glycoprotein (GP), specifically targeting the GP1 subunit. This binding prevents the glycoprotein from interacting with the host cell receptor, Niemann-Pick C1 (NPC1), which is essential for the virus’s entry into the host cell. By blocking this interaction, this compound effectively inhibits the virus’s ability to infect host cells and replicate .
Comparison with Similar Compounds
Similar Compounds
Bepridil: Another FDA-approved drug that interacts with the Ebola virus glycoprotein and inhibits viral entry.
Paroxetine: A selective serotonin reuptake inhibitor that has shown activity against Ebola virus by binding to the glycoprotein.
Sertraline: An antidepressant that also inhibits Ebola virus entry by targeting the glycoprotein.
Uniqueness of Ebov-GP-IN-1
This compound is unique in its high potency and specificity for the Ebola virus glycoprotein. Unlike some of the other compounds, which have broader targets and may affect multiple pathways, this compound specifically targets the GP1 subunit, making it a highly effective inhibitor of Ebola virus entry. This specificity reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .
Properties
Molecular Formula |
C25H40ClN3O2 |
|---|---|
Molecular Weight |
450.1 g/mol |
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2S)-3-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-2-hydroxypropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1 |
InChI Key |
JJBSSFPMAQJPSI-YCSIXTNKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC[C@@H](CN2C[C@H]3CCCC[C@H]3C[C@H]2C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















